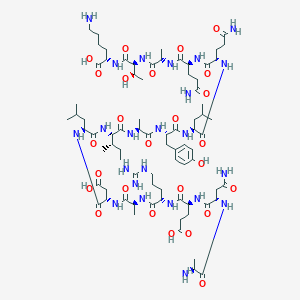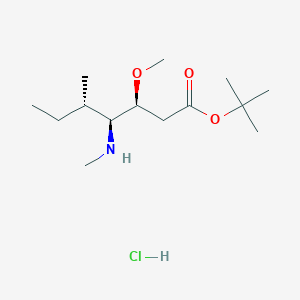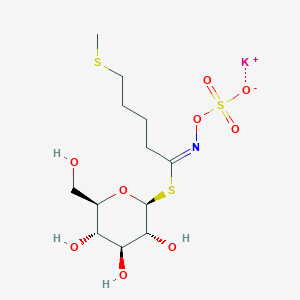
2-Methylazetidin-3-ol; trifluoroacetic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidinone derivatives has been explored through various methods. In one study, N-protected 3,3-difluoroazetidin-2-ones were synthesized either by a one-step cycloaddition of zinc enolate derived from ethyl bromodifluoroacetate onto a Schiff base trimer or through a two-step process involving a Reformatsky-type reaction followed by N1-C2 cyclization under basic conditions . Another research demonstrated the enantioselective synthesis of 3,3-difluoroazetidin-2-ones using chiral oxazolidines, which were diastereoselectively alkylated to produce compounds with high diastereomeric excess. These compounds could be further processed to yield optically pure α,α-difluoro-β-amino acids through acidic hydrolysis .
Molecular Structure Analysis
The molecular structure of 3,3-difluoroazetidin-2-ones is characterized by the presence of a four-membered azetidinone ring, which is substituted with difluoro groups at the 3-position. The studies do not directly discuss the molecular structure of 2-Methylazetidin-3-ol; trifluoroacetic acid, but they provide insights into the structural aspects of closely related azetidinone derivatives. The presence of fluorine atoms is likely to influence the chemical reactivity and physical properties of these molecules due to the high electronegativity of fluorine .
Chemical Reactions Analysis
Trifluoroacetic acid (TFA) has been identified as an efficient catalyst for the synthesis of various organic compounds. For instance, TFA catalyzes the condensation reaction of o-phenylenediamine derivatives with aromatic aldehydes to form 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles at room temperature in aqueous media . Although this study does not directly involve the synthesis or reactions of 2-Methylazetidin-3-ol, it highlights the catalytic potential of TFA in promoting organic transformations, which could be relevant for the synthesis or modification of azetidinone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the properties of related compounds, such as 3,3-difluoroazetidin-2-ones, can be inferred to some extent. The introduction of difluoro groups is likely to affect the compound's acidity, basicity, and solubility. The presence of TFA, known for its strong acidity, could also influence the compound's behavior in chemical reactions and its solubility in various solvents . The studies suggest that the synthesis of these compounds can be achieved under mild conditions, which may be indicative of their stability .
Scientific Research Applications
Synthesis of Polyhydroxylated Azetidine Iminosugars
The synthesis of azetidine iminosugars from D-glucose, including compounds related to 2-Methylazetidin-3-ol, has been achieved. Notably, the compound "N-methylazetidine-2-carboxylic acid" exhibited significant inhibitory activity against amyloglucosidase, demonstrating potential biochemical applications (Lawande et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-methylazetidin-3-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.C2HF3O2/c1-3-4(6)2-5-3;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIBUMBDQAVGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630906-69-2 | |
| Record name | 3-Azetidinol, 2-methyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)










![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)

![2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride](/img/structure/B3028082.png)